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Compound of Interest

Compound Name: Methyl 3-hydroxydecanoate

Cat. No.: B142741

Introduction

Pseudomonas putida, particularly the KT2440 strain, is a versatile and metabolically robust
Gram-negative soil bacterium recognized for its ability to produce a variety of bioproducts.[1][2]
One such class of products is medium-chain-length polyhydroxyalkanoates (mcl-PHAS), which
are biodegradable polyesters synthesized and stored intracellularly as carbon and energy
reserves, typically under conditions of nutrient limitation with an excess carbon source.[1][3]

The monomeric composition of these PHAs can be controlled by the provided carbon source
and the genetic background of the strain.[4] When grown on non-fatty acid-related carbon
sources like glucose or lignin-derived aromatic compounds, P. putida KT2440 naturally
produces mcl-PHAs where (R)-3-hydroxydecanoate is the predominant monomer.[5][6] The
methyl ester form, Methyl 3-hydroxydecanoate, is derived from this biologically produced
polymer through a subsequent chemical methanolysis step. This molecule and its parent acid
are valuable as chiral building blocks in the synthesis of pharmaceuticals, antibiotics, and other
fine chemicals.[7] This guide provides a detailed overview of the core biosynthetic pathways,
regulatory mechanisms, metabolic engineering strategies, and experimental protocols relevant
to the production of Methyl 3-hydroxydecanoate using P. putida.

Core Biosynthetic Pathway

The synthesis of the 3-hydroxydecanoate monomer in P. putida is intrinsically linked to the de
novo fatty acid biosynthesis pathway when utilizing unrelated carbon sources like sugars.[6][8]
The pathway diverts a key intermediate, (R)-3-hydroxydecanoyl-ACP, towards PHA production.
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Key Enzymatic Steps:

e Central Metabolism to Acetyl-CoA: Carbon sources such as glucose are metabolized through
glycolysis and the pyruvate dehydrogenase complex to yield Acetyl-CoA, the primary
building block.

e De Novo Fatty Acid Synthesis (FAS): Acetyl-CoA is carboxylated to Malonyl-CoA. Through a
series of condensation, reduction, and dehydration reactions catalyzed by the Fab family of
enzymes (e.g., FabH, FabG, Fabz, Fabl), the acyl chain is elongated.[6]

o Diversion to PHA Synthesis: The key linking reaction is catalyzed by the 3-hydroxyacyl-
ACP:CoA transacylase (PhaG). This enzyme specifically transfers the (R)-3-
hydroxydecanoyl moiety from its carrier protein (ACP) to Coenzyme A (CoA), forming (R)-3-
hydroxydecanoyl-CoA.[4][5]

o Polymerization: The (R)-3-hydroxydecanoyl-CoA monomers are then polymerized into mcl-
PHA by PHA synthases (PhaC1 and PhaC2).[3][6] These enzymes are classified as Class I
PHA synthases, which preferentially polymerize mcl-hydroxyacyl-CoA substrates (C6-C14).

[4]

o Monomer Recovery and Esterification: The accumulated PHA polymer is extracted from the
bacterial cells and subjected to acid-catalyzed methanolysis to cleave the polyester bonds
and form the desired Methyl 3-hydroxydecanoate.[7]
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Caption: Core biosynthetic and processing pathway for Methyl 3-hydroxydecanoate.

Genetic Regulation of PHA Synthesis

The accumulation of mcl-PHAs in P. putida is a regulated process, primarily triggered by
nutrient imbalance.
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» Nitrogen Limitation: The most significant factor inducing PHA biosynthesis is nitrogen
starvation in the presence of excess carbon.[4][9] This condition leads to a strong induction
of the phaG gene, which is crucial for shunting intermediates from fatty acid synthesis to the
PHA pathway.[4][9] In P. putida, this regulation appears to be largely independent of the
alternative sigma factor RpoN (0°%), which is a key regulator in other pseudomonads like P.
aeruginosa.[4][10]

e GacS/GacA System: The GacS sensor kinase has been shown to be essential for mcl-PHA
production in P. putida CA-3. A disruption of the gacS gene eliminates PHA accumulation,
although it does not appear to affect the transcription of the core phaC1 or phaG genes,
suggesting a post-transcriptional or metabolic level of control.[8]

o Post-Transcriptional Control: The global post-transcriptional regulator Hfg, in conjunction with
various small RNAs (sRNAs), has been implicated in controlling PHA synthesis in P. putida.
[3] This system adds another layer of complexity, fine-tuning the metabolic flux in response
to environmental changes.

e Phasins and Regulators: The pha gene cluster also contains genes like phaF and phal,
which encode phasin proteins that structure the PHA granules, and phaD, a transcriptional
regulator.[3]

Metabolic Engineering for Enhanced Production

To improve the yield and titer of 3-hydroxydecanoate, several rational metabolic engineering
strategies have been successfully implemented in P. putida. The primary goals are to increase
the carbon flux towards the desired monomer and prevent its degradation or competition with
other metabolic pathways.[1]
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Caption: Logic diagram of metabolic engineering targets in P. putida.

Key Engineering Targets:

Deletion of PHA Depolymerase (phaZ): To prevent the mobilization and degradation of

accumulated PHA, the gene encoding the intracellular PHA depolymerase, phaZz, is a
primary knockout target.[6][11]

Deletion of 3-Oxidation Genes (fadA, fadB): The [3-oxidation pathway competes for 3-
hydroxyacyl-CoA intermediates. Deleting the genes encoding key enzymes of this pathway,
such as fadA (3-ketoacyl-CoA thiolase) and fadB (enoyl-CoA hydratase/3-hydroxyacyl-CoA
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dehydrogenase), effectively shuts down this competing route and redirects intermediates
towards PHA synthesis.[6][11][12]

o Overexpression of Synthesis Genes (phaG, phaC1l, phaC2): To pull more carbon flux into the
pathway, key synthesis genes are often overexpressed. Overexpressing phaG enhances the
conversion of the fatty acid intermediate to the CoA thioester, while overexpressing the phaC
synthases improves polymerization efficiency.[1][11]

Quantitative Production Data

Metabolic engineering has led to significant improvements in mcl-PHA production from various
carbon sources. The monomer composition is remarkably consistent, with 3-hydroxydecanoate
(C10) being the major component.
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Genetic . PHA C10
. . Carbon Titer Referenc
Strain Modificati Content Monomer
Source (mglL)
ons (% CDW) (%)
P. putida p-
KT2440 None Coumaric 103+ 15 28.8+0.6 ~66% [6]
(Wild Type) Acid
p_
AG2102 Aphaz Coumaric 114 +1 30.0+£0.8 ~66% [6]
Acid
Aphaz, p-
AG2122 AfadBAL, Coumaric 126 + 12 30.7+1.1 ~66% [6]
AfadBA2 Acid
Aphaz,
AfadBA1,
AfadBA2, p-
AG2162 OE: phaG, Coumaric 158 +2 34.6+0.3 ~66% [6]
alkkK, Acid
phaCi,
phaC2
P. putida o
Lignin
KT2440 None ¥ 35+5 8.9+0.8 ~72% [6]
iquor
(Wild Type) a
Aphaz,
AfadBAL,
AfadBA2, o
Lignin
AG2162 OE: phaG, _ 116 + 35 17.7+0.2 ~80% [6]
Liquor
alkK,
phaCi1,
phaC2
KTQQ20 AfadB, Decanoic N/A N/A 100% (as [12]
AfadA, Acid homopoly
AfadB2x, mer)
AfadAx,
A(PP2047-
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2048),
AphaG

CDW: Cell Dry Weight; OE: Overexpression

Experimental Protocols

The following sections detail generalized protocols for the production and analysis of Methyl 3-
hydroxydecanoate from P. putida.

Cultivation and PHA Production

This protocol describes a typical two-stage cultivation for inducing mcl-PHA accumulation.

e Pre-culture Preparation: Inoculate a single colony of P. putida into 5 mL of a rich medium like
LB or a defined mineral salts medium (e.g., E2 medium) with sufficient nitrogen.[8] Incubate
at 30°C with shaking (200-250 rpm) for 12-18 hours.

e Main Culture Growth: Inoculate a larger volume of defined mineral salts medium containing a
carbon source (e.g., 20 mM citrate or 2% glucose) and a standard nitrogen concentration
(e.g., 8-10 mM (NHa4)2S0a4) with the pre-culture to an initial ODeoo of ~0.05. Grow at 30°C
with shaking until the mid-log phase is reached.

 Induction of PHA Synthesis: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 min).
Resuspend the cell pellet in fresh mineral salts medium that is identical to the growth
medium but contains a limited amount of the nitrogen source (e.g., 1-1.5 mM (NH4)2S0a4)
and an excess of the carbon source.[8]

o Accumulation Phase: Incubate the culture under these nitrogen-limiting conditions for an
additional 24-48 hours to allow for PHA accumulation.

o Cell Harvesting: Harvest the cells by centrifugation. Wash the pellet with water or a buffer
and then lyophilize to determine the cell dry weight (CDW). The dried biomass is now ready
for PHA extraction.

PHA Extraction and Methanolysis
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This protocol outlines the conversion of intracellular PHA to fatty acid methyl esters (FAMES)
for analysis.[13][14]

Sample Preparation: Weigh 10-20 mg of lyophilized cell biomass into a pressure-resistant
glass tube with a PTFE-lined screw cap.

Methanolysis Reaction: Add 2 mL of a methanolysis solution consisting of 15% (v/v) sulfuric
acid in methanol. Add a known amount of an internal standard (e.g., methyl
heptadecanoate).

Heating: Tightly cap the tube and heat at 100°C for 4 hours in a heating block or oven. This
step simultaneously extracts the PHA, hydrolyzes the polymer, and methylates the resulting
free hydroxyl acids.

Phase Separation: Cool the tube to room temperature. Add 1 mL of deionized water and
vortex briefly. Add 1 mL of a non-polar solvent like hexane or chloroform to extract the methyl
esters. Vortex vigorously for 1-2 minutes.

Collection: Centrifuge the tube at low speed (e.g., 1,000 x g for 5 min) to separate the
phases. Carefully transfer the upper organic phase (containing the FAMES) to a clean GC
vial for analysis.

GC-MS Analysis

Gas chromatography-mass spectrometry is the standard method for identifying and quantifying
Methyl 3-hydroxydecanoate.

e Instrumentation: Use a GC-MS system equipped with a capillary column suitable for FAME
analysis (e.g., a DB-5ms or HP-5ms column).

GC Conditions (Typical):

[e]

Injector Temperature: 250°C

o

Injection Volume: 1 pL (split or splitless mode)

[¢]

Carrier Gas: Helium at a constant flow rate.
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o Oven Temperature Program:
» [nitial temperature: 100°C, hold for 2 minutes.
= Ramp to 250°C at 15°C/min.
= Ramp to 300°C at 20°C/min, hold for 5 minutes.[15]
e MS Conditions:
o lon Source Temperature: 230°C

o Acquisition Mode: Full Scan (e.g., m/z 40-500) for identification and Selected lon
Monitoring (SIM) for precise quantification.

» Data Analysis:

o Identification: Identify the Methyl 3-hydroxydecanoate peak by comparing its retention
time and mass spectrum to that of an authentic chemical standard. The mass spectrum is
expected to show characteristic fragment ions, with a prominent peak at m/z 103.[16]

o Quantification: Calculate the concentration of Methyl 3-hydroxydecanoate by integrating
the peak area and comparing it to the peak area of the internal standard, using a pre-

established calibration curve.
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Caption: General experimental workflow for production and analysis.

Conclusion

Pseudomonas putida stands out as a highly effective chassis for the biosynthesis of the 3-
hydroxydecanoate monomer, a direct precursor to Methyl 3-hydroxydecanoate. Its native
metabolic pathways naturally favor the production of this specific C10 monomer from simple
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carbon sources. The biosynthesis is tightly regulated, primarily by nutrient availability, offering a
controllable production system. Furthermore, the organism's genetic tractability has enabled
significant improvements in product titers and yields through targeted metabolic engineering,
mainly by eliminating competing pathways and enhancing the expression of key biosynthetic
genes. The combination of robust microbial production with well-established downstream
extraction and analytical protocols makes this a promising platform for the sustainable
production of valuable chiral chemicals for the pharmaceutical and materials industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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